

Technical Guide: Structure-Activity Relationship (SAR) of Quinoxaline Scaffolds

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Compound of Interest

Compound Name: *3-Methylquinoxaline-2-carbaldehyde*

CAS No.: 25519-55-5

Cat. No.: B027001

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Executive Summary: The Privileged Scaffold

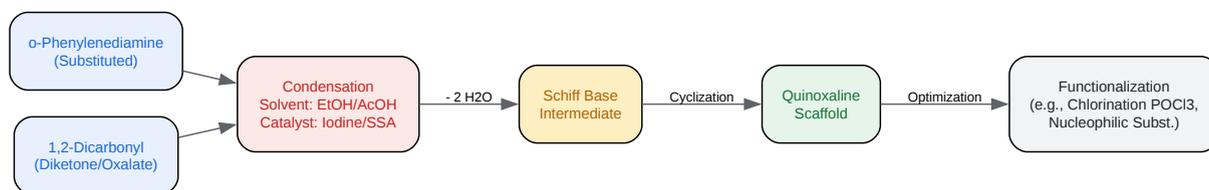
The quinoxaline (1,4-diazanaphthalene) ring system is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including kinases (VEGFR, EGFR), DNA (intercalation), and bacterial cell membranes. This guide dissects the molecular substitutions that drive potency, selectivity, and pharmacokinetic profiles, comparing novel derivatives directly against clinical standards like Doxorubicin and Vemurafenib.

Chemical Foundation & Synthesis

The versatility of the quinoxaline core stems from the ease of functionalization at positions 2, 3, 6, and 7. The most robust synthetic route remains the condensation of *o*-phenylenediamines with 1,2-dicarbonyl compounds.

General Synthetic Workflow

The following diagram illustrates the standard condensation pathway and key variations for introducing diversity.



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Figure 1: General synthetic pathway for quinoxaline derivatives via condensation.

Validated Protocol: Condensation Synthesis

Objective: Synthesis of 2,3-diphenylquinoxaline (Standard Reference).

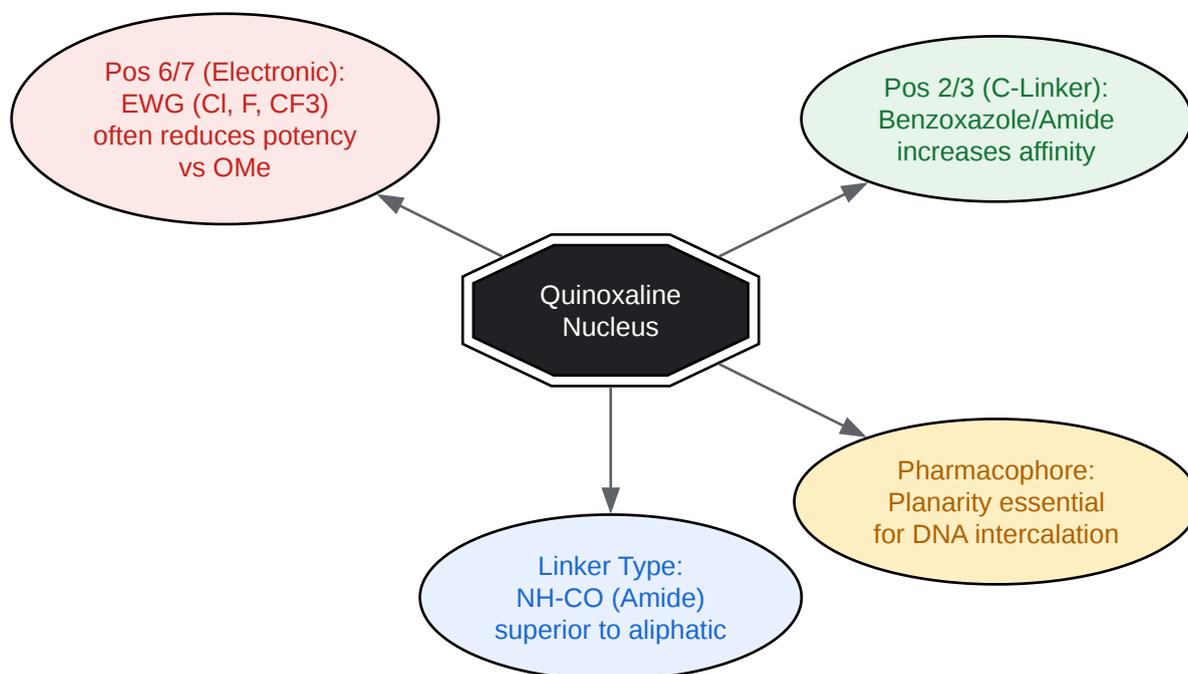
- Reagents: o-Phenylenediamine (10 mmol), Benzil (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (Cat. 3-5 drops).
- Procedure:
 - Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
 - Add catalytic glacial acetic acid.[1]
 - Reflux the mixture at 80°C for 2-3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
 - Causality: Reflux provides the activation energy for the double condensation; acid catalysis protonates the carbonyls, increasing electrophilicity for the amine attack.
 - Cool to room temperature.[2][3] The product will precipitate.[1]
 - Filter and recrystallize from ethanol.[1][3]
- Validation: Melting point (126-127°C) and ¹H-NMR (Multiplets at 7.3-7.5 ppm).

SAR Landscape: Anticancer Activity

Quinoxalines exert anticancer effects primarily through Kinase Inhibition (ATP competitive binding) and DNA Intercalation.

Structure-Activity Map

Modifications at specific positions yield predictable shifts in bioactivity.



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Figure 2: SAR Pharmacophore Map highlighting key substitution effects.

Comparative Performance Data

The following table compares specific quinoxaline derivatives against clinical standards. Note the superior potency of specific derivatives in targeted assays.

| Compound ID | Target Mechanism | Cell Line | IC50 (µM/nM) | Standard Drug | Standard IC50 | Relative Potency | Ref |
|-------------|--------------------|-----------------|--------------|---------------|---------------|------------------|-----|
| Cmpd 24 | BRAF Inhibitor | A375 (Melanoma) | 3 nM | Vemurafenib | 139 nM | 46x More Potent | [1] |
| Cmpd 5 | ASK1 Inhibitor | Kinase Assay | 30.17 nM | GS-4997 | >100 nM | Superior | [2] |
| Cmpd 14 | DNA Intercalator | MCF-7 (Breast) | 2.61 µM | Doxorubicin | ~2.0 µM | Comparable | [3] |
| Benzo[g]-3 | Topo IIβ Inhibitor | MCF-7 | 2.89 µM | Doxorubicin | 2.01 µM | Comparable | [4] |
| Cmpd 6k | HDAC6 Inhibitor | HCT-116 | 9.46 µM | Doxorubicin | 5.57 µM | Moderate | [5] |

Key Insight: While simple quinoxalines (Cmpd 14, 6k) often show micromolar activity comparable to Doxorubicin, highly functionalized derivatives targeting specific kinases (Cmpd 24) can achieve nanomolar potency, significantly outperforming current standards like Vemurafenib.

SAR Landscape: Antimicrobial Activity

Quinoxalines are effective against resistant strains (MRSA) due to their ability to disrupt cell membranes and inhibit DNA gyrase.

Critical Substitutions[4]

- Position 2/3: Introduction of hydrazine or hydrazone moieties significantly broadens the antibacterial spectrum.
- Hydrophilicity: C-2 amine substitutions that increase hydrophilicity often improve potency against Gram-negative bacteria (E. coli) by facilitating transport through porins.

- **Electron Withdrawal:** An ester group at the para position of a phenyl ring attached to the quinoxaline core enhances activity against *S. aureus*.

Antimicrobial Data Summary[5]

| Compound | Organism | MIC ($\mu\text{g/mL}$) | Standard (Ciprofloxacin) | Analysis |
|----------|-------------------------|--------------------------|--------------------------|---|
| Cmpd 5p | <i>S. aureus</i> (MRSA) | 8-32 | 0.5 - 1.0 | Moderate potency; lower resistance development. |
| Cmpd 5m | <i>E. coli</i> | 4-32 | < 1.0 | Active, but less potent than fluoroquinolones. |

Mechanistic Validation Protocols

To ensure data trustworthiness, biological activity must be validated using robust, self-validating protocols.

MTT Cytotoxicity Assay (Standardized)

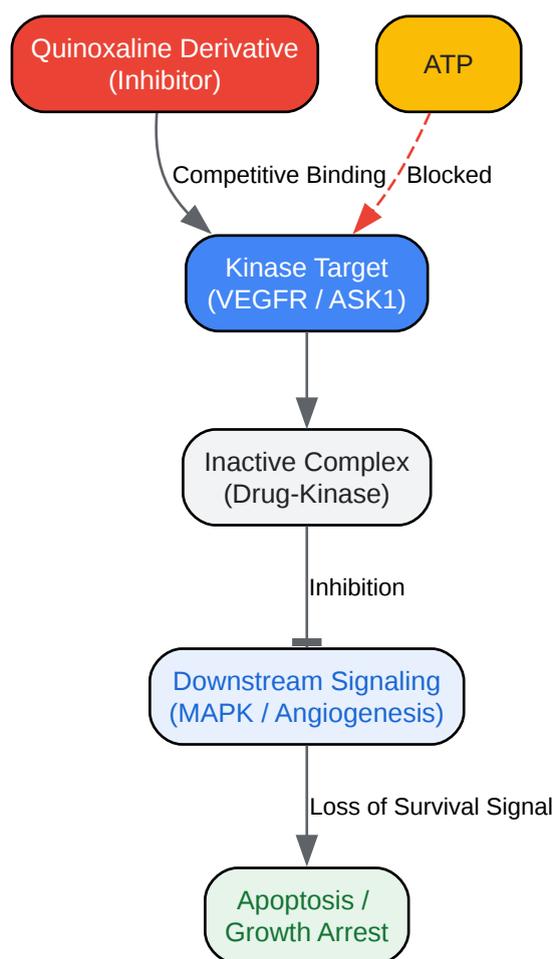
Purpose: Determine IC50 values for anticancer comparisons.

- **Seeding:** Seed cancer cells (e.g., MCF-7) at cells/well in 96-well plates. Incubate 24h.
- **Treatment:** Add quinoxaline derivatives (dissolved in DMSO, final <0.1%) in serial dilutions (0.1 - 100 μM). Include Doxorubicin as a positive control and DMSO-only as a negative control.
- **Incubation:** Incubate for 48-72 hours at 37°C, 5% CO₂.
- **Development:** Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

- Readout: Measure Absorbance at 570 nm.
- Calculation: $\text{Cell Viability (\%)} = \frac{\text{OD}_{\text{sample}} - \text{OD}_{\text{blank}}}{\text{OD}_{\text{control}} - \text{OD}_{\text{blank}}} \times 100$. Plot dose-response curve to derive IC50.

Mechanistic Pathway: Kinase Inhibition

The following diagram depicts the mechanism of action for quinoxaline-based kinase inhibitors (e.g., targeting ASK1 or VEGFR).



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Figure 3: Mechanism of Action - ATP-competitive inhibition of kinase signaling.

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